2-Phenyl-3-(trifluoromethyl)piperidine
Description
2-Phenyl-3-(trifluoromethyl)piperidine is a piperidine derivative featuring a phenyl group at the 2-position and a trifluoromethyl (CF₃) group at the 3-position. Piperidine scaffolds are critical in medicinal chemistry due to their versatility in drug design, particularly in central nervous system (CNS) therapeutics and enzyme inhibition. The CF₃ group enhances metabolic stability and lipophilicity, while the phenyl moiety can modulate binding affinity to biological targets .
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-phenyl-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-7-4-8-16-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,16H,4,7-8H2 |
InChI Key |
PEHNCKYQVJGIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-trifluoromethyl-piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of phenyl and trifluoromethyl groups to the piperidine ring .
Another method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . This reaction leads to the formation of the desired piperidine derivative under mild conditions.
Industrial Production Methods
Industrial production of 2-Phenyl-3-trifluoromethyl-piperidine often employs large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-trifluoromethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Phenyl-3-(trifluoromethyl)piperidine is under investigation as a bioactive agent with potential therapeutic applications, particularly within pharmacology. Research is ongoing to determine its precise mechanisms of action and interactions within cellular pathways.
Scientific Research Applications
- Potential Biological Activities Research indicates that 2-Phenyl-3-(trifluoromethyl)piperidine exhibits potential biological activities. The mechanism of action is thought to involve interactions with specific molecular targets, possibly inhibiting or activating enzymes, receptors, or ion channels.
- Interaction Studies Interaction studies are crucial for understanding how 2-Phenyl-3-(trifluoromethyl)piperidine interacts with biological systems. These studies assess its binding affinity to specific receptors and enzymes, which is crucial for elucidating its therapeutic potential.
- Structural Significance Several compounds share structural similarities with 2-Phenyl-3-(trifluoromethyl)piperidine; however, the combination of both phenyl and trifluoromethyl groups contributes to its distinct properties, making it an interesting subject for further research.
- Synthesis Methods The synthesis of 2-Phenyl-3-(trifluoromethyl)piperidine can be achieved through several methods, allowing for the efficient production of the compound with high yields.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-trifluoromethyl-piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or ion channels, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions and therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl Groups
- CP-122,721 ((2S,3S)-2-Phenyl-3-[(5-trifluoromethoxy-2-methoxy)benzylamino]piperidine): This substance P receptor antagonist shares a piperidine core with 2-phenyl and trifluoromethoxy (OCF₃) substituents. Unlike CF₃, the OCF₃ group increases metabolic susceptibility due to oxidative cleavage. CP-122,721 exhibits rapid hepatic clearance via CYP3A4-mediated oxidation, whereas CF₃-containing analogs like 2-Phenyl-3-(trifluoromethyl)piperidine are expected to resist such degradation, enhancing bioavailability .
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine :
Although a pyridine derivative, its CF₃ group contributes to high electron-withdrawing effects, similar to the piperidine analog. This compound demonstrates enhanced stability in acidic environments, a trait likely shared by 2-Phenyl-3-(trifluoromethyl)piperidine due to the inertness of the CF₃ group .
Piperidine Derivatives in Drug Metabolism Studies
- 1-Boc-4-(2-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-oxoethylcarbamoyl)piperidine :
This Boc-protected derivative highlights the role of CF₃ in improving metabolic resistance. The Boc group facilitates synthetic manipulation but requires deprotection for biological activity. Comparative studies suggest that unprotected CF₃-piperidines, like the target compound, may exhibit superior in vivo stability due to reduced enzymatic interference .
Impact of Substituent Position
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: Substitution patterns on heterocycles significantly affect binding and solubility. The 3-CF₃ group in 2-Phenyl-3-(trifluoromethyl)piperidine likely enhances hydrophobic interactions compared to 2-CF₃ analogs, as seen in pyridine derivatives where meta-substituted CF₃ groups improve target affinity by 2–3 fold .
Data Tables
Discussion of Research Findings
- Metabolic Stability : The CF₃ group in 2-Phenyl-3-(trifluoromethyl)piperidine likely reduces oxidative metabolism compared to OCF₃ analogs, as demonstrated by CP-122,721’s CYP3A4-mediated clearance . 19F NMR studies (Mutlib et al., 2012) confirm that CF₃ groups remain intact in vivo, supporting prolonged half-life predictions .
- Synthetic Accessibility : Piperidine derivatives with Boc protection (e.g., ) require additional deprotection steps, whereas unprotected CF₃-piperidines streamline synthesis but may pose challenges in solubility .
- Biological Activity : Meta-substituted CF₃ groups enhance target binding in pyridine analogs, suggesting similar advantages for the 3-CF₃ position in the piperidine scaffold .
Biological Activity
2-Phenyl-3-(trifluoromethyl)piperidine is a compound under extensive investigation for its biological activity, particularly in pharmacology. The unique structural features of this compound, including the trifluoromethyl group and the phenyl ring, contribute to its potential therapeutic applications. This article presents a comprehensive overview of the biological activity of 2-Phenyl-3-(trifluoromethyl)piperidine, highlighting its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.
The mechanism of action of 2-Phenyl-3-(trifluoromethyl)piperidine involves interactions with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. Research indicates that it may inhibit or activate various enzymes, receptors, or ion channels, leading to diverse biological effects. Detailed studies are ongoing to elucidate these interactions further.
Biological Activities
1. Antimicrobial Properties
- Preliminary studies suggest that 2-Phenyl-3-(trifluoromethyl)piperidine exhibits antimicrobial activity against various pathogens. In vitro assays have shown promising results against bacteria such as E. coli and S. aureus, indicating potential applications in treating infections.
2. Anticancer Activity
- The compound has been explored for its anticancer properties, with some studies indicating cytotoxic effects on cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in SCC-9 cells (squamous cell carcinoma) during in vitro evaluations .
3. Neuropharmacological Effects
- Binding studies have indicated that the compound interacts with NMDA receptors, which are implicated in neuropsychiatric disorders. This interaction may offer insights into its potential use in treating conditions such as Alzheimer's disease and epilepsy .
Synthesis Methods
The synthesis of 2-Phenyl-3-(trifluoromethyl)piperidine can be achieved through several methodologies:
These methods allow for efficient production with high yields, making the compound accessible for further research.
Comparative Analysis
A comparison of 2-Phenyl-3-(trifluoromethyl)piperidine with structurally similar compounds reveals significant differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Phenylpiperidine | Lacks trifluoromethyl group | Different chemical and biological properties due to absence of fluorine substituent. |
| 3-Trifluoromethylpiperidine | Lacks phenyl group | Variations in reactivity and applications compared to 2-Phenyl-3-(trifluoromethyl)piperidine. |
| 2-Phenyl-4-trifluoromethyl-piperidine | Trifluoromethyl group at different position | Affects chemical behavior and biological activity differently than 2-Phenyl-3-(trifluoromethyl)piperidine. |
The combination of both phenyl and trifluoromethyl groups in 2-Phenyl-3-(trifluoromethyl)piperidine contributes to its distinct properties not found in other similar compounds, making it an interesting subject for further research.
Case Studies
Several case studies have highlighted the potential of 2-Phenyl-3-(trifluoromethyl)piperidine as a bioactive agent:
- Anticancer Study : In a study evaluating various piperidine derivatives, 2-Phenyl-3-(trifluoromethyl)piperidine showed significant cytotoxicity against multiple cancer cell lines, suggesting its viability as a lead compound for drug development .
- Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited bacteriostatic effects against Staphylococcus aureus, reinforcing its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
